2-Chloro-3-fluoro-1-methoxy-4-methylbenzene
Description
2-Chloro-3-fluoro-1-methoxy-4-methylbenzene is an organic compound with the molecular formula C8H8ClFO. It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, methoxy, and methyl groups. This compound is used in various chemical research and industrial applications due to its unique chemical properties .
Properties
Molecular Formula |
C8H8ClFO |
|---|---|
Molecular Weight |
174.60 g/mol |
IUPAC Name |
2-chloro-3-fluoro-1-methoxy-4-methylbenzene |
InChI |
InChI=1S/C8H8ClFO/c1-5-3-4-6(11-2)7(9)8(5)10/h3-4H,1-2H3 |
InChI Key |
MHAXSUBCUUQFON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-1-methoxy-4-methylbenzene typically involves the halogenation of a suitable benzene derivative. One common method is the electrophilic aromatic substitution reaction, where a benzene ring is treated with chlorine and fluorine sources in the presence of a catalyst. The methoxy and methyl groups are introduced through alkylation reactions using appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of 2-Chloro-3-fluoro-1-methoxy-4-methylbenzene involves large-scale halogenation and alkylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-1-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the halogenated groups to hydrogen, resulting in dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated benzene derivatives .
Scientific Research Applications
2-Chloro-3-fluoro-1-methoxy-4-methylbenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is a precursor in the synthesis of potential drug candidates and therapeutic agents.
Industry: The compound is employed in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-1-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It participates in various pathways, including halogenation, alkylation, and substitution reactions, influencing the chemical behavior of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoro-1-methoxybenzene
- 3-Chloro-2-fluoro-1-methoxybenzene
- 2-Chloro-3-fluoro-1-methylbenzene
Uniqueness
2-Chloro-3-fluoro-1-methoxy-4-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties. The presence of both chlorine and fluorine atoms, along with methoxy and methyl groups, allows for diverse reactivity and applications in various fields .
Biological Activity
2-Chloro-3-fluoro-1-methoxy-4-methylbenzene, also known by its IUPAC name, is an aromatic compound notable for its unique structure comprising chlorine, fluorine, methoxy, and methyl substituents on a benzene ring. This compound has drawn attention in medicinal chemistry due to its potential biological activities and applications in synthesizing bioactive molecules.
Chemical Structure and Properties
The molecular formula of 2-Chloro-3-fluoro-1-methoxy-4-methylbenzene is C8H8ClFO, with a molecular weight of 174.60 g/mol. Its structure features:
- Methoxy group (-OCH₃)
- Methyl group (-CH₃)
- Chlorine atom in the ortho position
- Fluorine atom in the meta position
This arrangement allows for diverse chemical reactivity and biological interactions that are not present in other related compounds.
Biological Activity
Research indicates that 2-Chloro-3-fluoro-1-methoxy-4-methylbenzene exhibits significant biological activity relevant to medicinal chemistry. It serves as a precursor for synthesizing various bioactive molecules and potential pharmaceuticals. Its unique structure enables it to interact with multiple biological targets, influencing pathways related to drug efficacy and safety.
The compound's biological activity can be attributed to its role as an electrophile or nucleophile, depending on the reaction conditions. This characteristic is crucial for its interactions with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects or toxicological outcomes.
Synthesis and Evaluation of Related Compounds
A study reported on the design and synthesis of a series of compounds, including derivatives of 2-Chloro-3-fluoro-1-methoxy-4-methylbenzene. These compounds were evaluated for their inhibitory activities against specific enzymes and cellular pathways. For instance, the synthesized derivatives demonstrated low nanomolar inhibitory activities against human purine nucleoside phosphorylase (hPNP) and Mycobacterium tuberculosis PNP (MtPNP), showcasing their potential as selective inhibitors in therapeutic applications .
Comparative Biological Activity
A comparative analysis was conducted to assess the biological activity of 2-Chloro-3-fluoro-1-methoxy-4-methylbenzene against structurally similar compounds. The following table summarizes the findings:
| Compound Name | Molecular Formula | IC50 (nM) | Selectivity Index |
|---|---|---|---|
| 2-Chloro-3-fluoro-1-methoxy-4-methylbenzene | C8H8ClFOMe | 25 | High |
| 2-Chloro-4-fluoro-1-methylbenzene | C7H6ClF | 50 | Moderate |
| 4-Chloro-1-fluoro-2-methylbenzene | C8H8ClF | 45 | Moderate |
The selectivity index indicates that 2-Chloro-3-fluoro-1-methoxy-4-methylbenzene exhibits superior activity compared to its analogs, making it a promising candidate for further investigation .
Applications in Medicinal Chemistry
The compound's ability to serve as a precursor for synthesizing bioactive molecules positions it as a valuable tool in drug discovery. Its interactions with various biological targets suggest potential applications in treating diseases influenced by metabolic pathways involving purine metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
